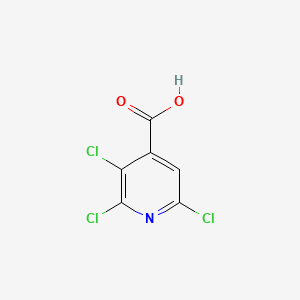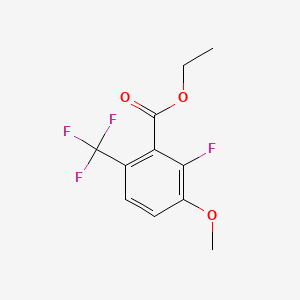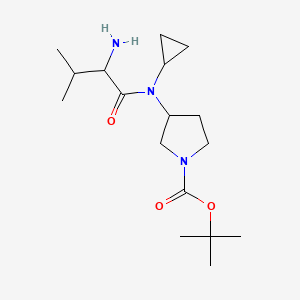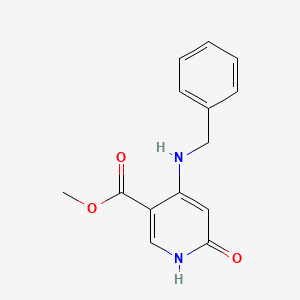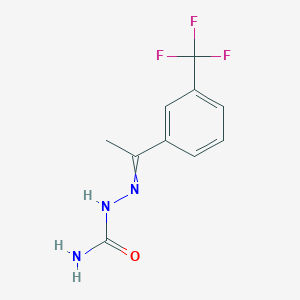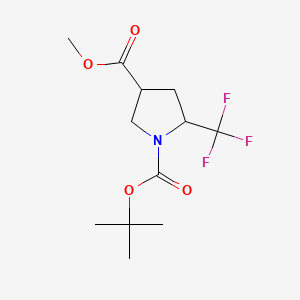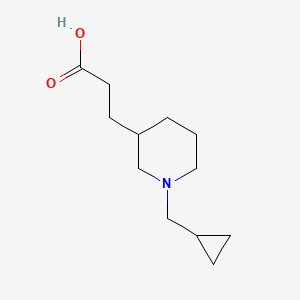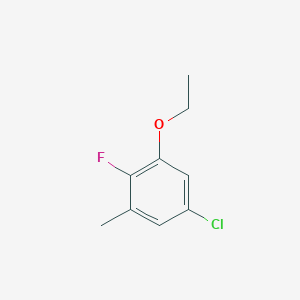
3-(Cyclohex-3-en-1-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohex-3-en-1-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione is a complex organic compound with a unique structure that combines a cyclohexene ring with a purine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohex-3-en-1-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a cyclohexene-containing reagent under basic conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or rhodium complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclohex-3-en-1-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds in the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield saturated hydrocarbons.
Applications De Recherche Scientifique
3-(Cyclohex-3-en-1-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Cyclohex-3-en-1-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-3-en-1-ylmethanol: A related compound with a similar cyclohexene structure but different functional groups.
Cyclohexenone: Another compound with a cyclohexene ring, commonly used in organic synthesis.
Uniqueness
3-(Cyclohex-3-en-1-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione is unique due to its combination of a purine derivative with a cyclohexene ring, providing distinct chemical and biological properties that are not found in simpler compounds like cyclohex-3-en-1-ylmethanol or cyclohexenone.
Propriétés
Formule moléculaire |
C14H17N4O2+ |
|---|---|
Poids moléculaire |
273.31 g/mol |
Nom IUPAC |
3-(cyclohex-3-en-1-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C14H17N4O2/c1-9-15-11-12(16-9)18(14(20)17(2)13(11)19)8-10-6-4-3-5-7-10/h3-4,10H,5-8H2,1-2H3/q+1 |
Clé InChI |
HIHRUNVZIIOZPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=[N+](C(=O)N(C(=O)C2=N1)C)CC3CCC=CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


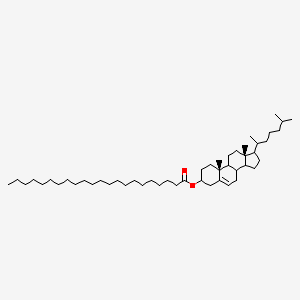
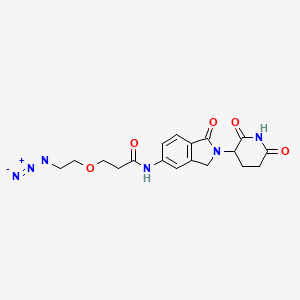
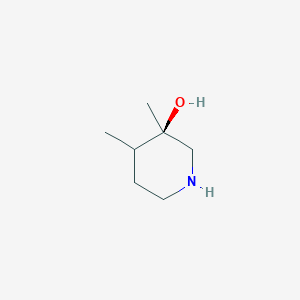
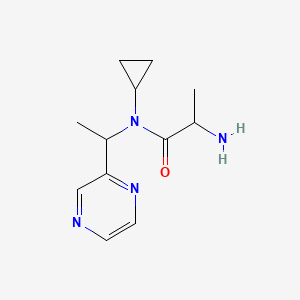
![3-(4-Chlorophenyl)-4-[[2-methyl-1-(2-methylpropanoyloxy)propoxy]carbonylamino]butanoic acid](/img/structure/B14778930.png)
